molecular formula C14H11BO2 B3088988 phenanthren-2-ylboronic acid CAS No. 1188094-10-1

phenanthren-2-ylboronic acid

Cat. No.: B3088988
CAS No.: 1188094-10-1
M. Wt: 222.05 g/mol
InChI Key: MWIZGXJYCNZVDW-UHFFFAOYSA-N
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Description

Phenanthren-2-ylboronic acid is an organic compound with the molecular formula C14H11BO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a phenanthrene ring system attached to a boronic acid group, making it a valuable intermediate in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

2-PhenanthrenylBoronic acid, also known as phenanthren-2-ylboronic acid, is a boronic acid derivativeBoronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with 1,2- or 1,3-diols .

Mode of Action

The mode of action of 2-PhenanthrenylBoronic acid is primarily through its participation in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid acts as a relatively stable, readily prepared, and environmentally benign organoboron reagent . The compound interacts with its targets, forming new bonds and resulting in changes at the molecular level .

Biochemical Pathways

For instance, they are involved in the Suzuki-Miyaura cross-coupling reaction, a key process in organic synthesis .

Pharmacokinetics

Boronic acids, in general, are known for their stability and reactivity, which can influence their bioavailability .

Result of Action

The compound’s participation in the suzuki-miyaura cross-coupling reaction suggests that it may contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-PhenanthrenylBoronic acid. For instance, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Additionally, the compound’s participation in the Suzuki-Miyaura cross-coupling reaction suggests that the presence of a palladium catalyst and suitable reaction conditions are crucial for its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthren-2-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of phenanthrene derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Phenanthren-2-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenanthren-2-ylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

phenanthren-2-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIZGXJYCNZVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 98 g of 2-iodophenanthrene and 3 L of dehydrated ether were loaded, and then the reaction solution was cooled to −60° C. After that, 210 mL of a 1.6-M solution of n-butyllithium in hexane were added to the reaction solution. The reaction solution was stirred for 1 hour while its temperature was increased to 0° C. The reaction solution was cooled to −60° C. again, and then a solution of 151 g of triisopropyl borate in 100 mL of dehydrated ether was dropped to the reaction solution. The reaction solution was continuously stirred for 5 hours while its temperature was increased to room temperature. Subsequently, 1 L of a 10% aqueous solution of hydrochloric acid was added to the reaction solution, and then the mixture was stirred for 1 hour. The water layer was removed, and the organic layer was washed with water and a saturated salt solution, and was then dried with magnesium sulfate. After magnesium sulfate had been separated by filtration, the organic layer was concentrated. The resultant solid was washed with hexane and toluene. Thus, 42 g of phenanthrene-2-boronic acid as a target were obtained (in 58% yield).
Quantity
98 g
Type
reactant
Reaction Step One
[Compound]
Name
1.6-M solution
Quantity
210 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
151 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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